molecular formula C30H38N4O4 B1237984 Sativanine B CAS No. 72361-60-5

Sativanine B

Cat. No. B1237984
CAS RN: 72361-60-5
M. Wt: 518.6 g/mol
InChI Key: WAYZHHGAMCRHBA-TYLJBMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sativanine B is an azamacrocycle and a lactam.

Scientific Research Applications

Alkaloid Isolation and Structural Analysis

Sativanine B, along with other cyclopeptide alkaloids, has been identified and isolated from the bark of Zizyphus sativa. It is part of a class of compounds containing 14-membered ring systems. The structure of Sativanine B is similar to nummularine-G, with an additional ring in the side chain, indicating its complex molecular architecture (Tschesche, Shah, & Eckhardt, 1979). Additionally, the isolation of other related cyclopeptide alkaloids such as Sativanine-C and Sativanine-H from Zizyphus sativa's bark has been reported, showcasing the plant's diverse chemical composition (Shah, Pandey, Devi, & Pandey, 1986).

Therapeutic and Medicinal Potential

While specific studies on Sativanine B's therapeutic applications are limited, research on related compounds from Zizyphus sativa indicates potential medicinal benefits. For instance, the bark of Z. sativa, from which Sativanine B is derived, has been used traditionally to heal ulcers and wounds (Shah et al., 1986). This suggests possible applications of Sativanine B in wound healing and ulcer treatment, although direct evidence on Sativanine B specifically is not explicitly mentioned.

properties

CAS RN

72361-60-5

Product Name

Sativanine B

Molecular Formula

C30H38N4O4

Molecular Weight

518.6 g/mol

IUPAC Name

(3R,4S,7S,10Z)-4-(4-butyl-3-methyl-5-oxoimidazolidin-1-yl)-3-phenyl-7-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraene-5,8-dione

InChI

InChI=1S/C30H38N4O4/c1-5-6-12-24-30(37)34(19-33(24)4)26-27(22-10-8-7-9-11-22)38-23-15-13-21(14-16-23)17-18-31-28(35)25(20(2)3)32-29(26)36/h7-11,13-18,20,24-27H,5-6,12,19H2,1-4H3,(H,31,35)(H,32,36)/b18-17-/t24?,25-,26-,27+/m0/s1

InChI Key

WAYZHHGAMCRHBA-TYLJBMGJSA-N

Isomeric SMILES

CCCCC1C(=O)N(CN1C)[C@H]2[C@H](OC3=CC=C(C=C3)/C=C\NC(=O)[C@@H](NC2=O)C(C)C)C4=CC=CC=C4

SMILES

CCCCC1C(=O)N(CN1C)C2C(OC3=CC=C(C=C3)C=CNC(=O)C(NC2=O)C(C)C)C4=CC=CC=C4

Canonical SMILES

CCCCC1C(=O)N(CN1C)C2C(OC3=CC=C(C=C3)C=CNC(=O)C(NC2=O)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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